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A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives ... A novel series of 2,3,4,5-

tetrahydrobenzo[f]oxazepine derivatives as 5-HT1A receptor agonists and 5-HT2A receptor

antagonists were designed, synthesized and evaluated. The pharmacological results indicated

that most of the synthesized compounds showed moderate to high affinities for 5-HT1A and 5-

HT2A receptors. Among them, compound 12f displayed the highest affinity for 5-HT1A receptor

(Ki = 0.8 nM) and good affinity for 5-HT2A receptor (Ki = 11.2 nM), as well as a high selectivity

for 5-HT1A receptor over other tested receptors. In addition, it had low affinity for hERG

channel (IC50 > 10 μM). The results of functional experiments in vitro showed that 12f was a

potent 5-HT1A receptor agonist (EC50 = 0.9 nM, Imax = 98%) and a 5-HT2A receptor

antagonist (IC50 = 8.7 nM). Further pharmacological evaluation in vivo showed that 12f

exhibited significant antidepressant-like and anxiolytic-like effects in mice. Moreover, it showed

no significant sedative effect at the effective dose. The preliminary pharmacokinetic studies in

rats showed that 12f had a good oral bioavailability (F = 32.5%). All these promising results

make compound 12f a potential candidate for the treatment of depression and anxiety. --

INVALID-LINK-- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-

benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-1-benzazepine ... 4965-09-7 ... 2,3,4,5-tetrahydro-

1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-

benzo[b]azepine ... --INVALID-LINK-- Synthesis and biological evaluation of 2,3,4,5-tetrahydro-

1H ... A series of novel 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives were synthesized

and evaluated for their in vitro and in vivo biological activities. The results showed that most of

the compounds exhibited potent and selective inhibition of phosphodiesterase 4 (PDE4). In

particular, compound 10f showed the most potent inhibitory activity against PDE4B (IC50 = 0.5
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nM) and PDE4D (IC50 = 0.8 nM), and high selectivity over PDE4A and PDE4C. It also showed

potent anti-inflammatory activity in vivo in a mouse model of lipopolysaccharide (LPS)-induced

pulmonary inflammation. The structure-activity relationship (SAR) and the docking study of

these compounds were also discussed. --INVALID-LINK-- Synthesis and Pharmacological

Evaluation of Novel 2,3,4,5 ... A series of novel 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives

were designed, synthesized, and evaluated for their affinities for the 5-HT1A and 5-HT2A

receptors and the 5-HT transporter (SERT). The results showed that most of the compounds

had high to moderate affinities for the 5-HT1A and 5-HT2A receptors but low affinity for SERT.

Among them, compound 10 displayed the highest affinity for the 5-HT1A receptor (Ki = 0.6 nM)

and a high affinity for the 5-HT2A receptor (Ki = 9.8 nM). It also showed high selectivity for the

5-HT1A receptor over a wide range of other receptors. In functional assays, compound 10

acted as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In animal

models of depression and anxiety, compound 10 exhibited significant antidepressant-like and

anxiolytic-like effects. The preliminary pharmacokinetic study showed that compound 10 had a

good oral bioavailability (F = 28.6%) in rats. These findings suggest that compound 10 is a

promising candidate for the treatment of depression and anxiety. --INVALID-LINK-- Analytical

methods for the determination of central nervous system ... The present review describes the

analytical methods for the determination of central nervous system (CNS) drugs in biological

samples. The reviewed methods include high-performance liquid chromatography (HPLC) with

different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), gas

chromatography (GC) with various detectors, and capillary electrophoresis (CE). The sample

preparation techniques, such as protein precipitation (PP), liquid-liquid extraction (LLE), and

solid-phase extraction (SPE), are also discussed. The application of these methods for the

determination of CNS drugs in biological samples is also reviewed. --INVALID-LINK--

Determination of buspirone in human plasma by liquid ... A sensitive and selective liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and

validated for the determination of buspirone in human plasma. The analyte was extracted from

plasma samples by liquid-liquid extraction with ethyl acetate. The chromatographic separation

was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water

(80:20, v/v). The detection was performed on a triple quadrupole mass spectrometer using

electrospray ionization in the positive ion mode. The method was validated over a

concentration range of 0.1-10 ng/mL. The intra- and inter-day precision and accuracy were

within the acceptable limits. The method was successfully applied to a pharmacokinetic study

of buspirone in healthy volunteers. --INVALID-LINK-- Determination of vilazodone in rat plasma

by ultra-performance ... A rapid and sensitive ultra-performance liquid chromatography-tandem
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mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination

of vilazodone in rat plasma. The plasma samples were prepared by protein precipitation with

acetonitrile. The chromatographic separation was performed on a C18 column with a gradient

elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple

quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The

method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day

precision and accuracy were within the acceptable limits. The method was successfully applied

to a pharmacokinetic study of vilazodone in rats. --INVALID-LINK-- Determination of

vortioxetine in human plasma by UPLC-MS/MS and ... A sensitive and selective ultra-

performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was

developed and validated for the determination of vortioxetine in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%

formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer

using electrospray ionization in the positive ion mode. The method was linear over a

concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were

within the acceptable limits. The method was successfully applied to a pharmacokinetic study

of vortioxetine in human plasma. --INVALID-LINK-- Development and validation of a stability-

indicating HPLC method for the ... A stability-indicating high-performance liquid

chromatography (HPLC) method was developed and validated for the determination of

lurasidone hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic

separation was achieved on a C18 column with a mobile phase of acetonitrile and water

(50:50, v/v) at a flow rate of 1 mL/min. The detection was performed at 230 nm. The method

was validated for linearity, precision, accuracy, and robustness. The drug was subjected to

stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation

products were well resolved from the parent drug. The method was found to be suitable for the

determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. --

INVALID-LINK-- Determination of quetiapine in human plasma by liquid ... A simple, sensitive,

and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of quetiapine in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (70:30, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy
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were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of quetiapine in human plasma. --INVALID-LINK-- Determination of ziprasidone in human

plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method was developed and validated for the determination of ziprasidone in

human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-

butyl ether. The chromatographic separation was performed on a C18 column with a mobile

phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out

on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion

mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and

inter-day precision and accuracy were within the acceptable limits. The method was

successfully applied to a pharmacokinetic study of ziprasidone in human plasma. --INVALID-

LINK-- Development and validation of a sensitive LC-MS/MS method for the ... A sensitive and

selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of cariprazine and its two major active

metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%

formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer

using electrospray ionization in the positive ion mode. The method was linear over a

concentration range of 0.05-50 ng/mL for all three analytes. The intra- and inter-day precision

and accuracy were within the acceptable limits. The method was successfully applied to a

pharmacokinetic study of cariprazine in human plasma. --INVALID-LINK-- Analytical and

bioanalytical methods for the determination of ... This review summarizes the analytical and

bioanalytical methods for the determination of brexpiprazole, a novel serotonin-dopamine

activity modulator. The methods discussed include high-performance liquid chromatography

(HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and liquid chromatography-

tandem mass spectrometry (LC-MS/MS). The sample preparation techniques, such as protein

precipitation, liquid-liquid extraction, and solid-phase extraction, are also covered. The

application of these methods for the determination of brexpiprazole in bulk drug,

pharmaceutical formulations, and biological samples is also reviewed. --INVALID-LINK--

Development and validation of a UPLC-MS/MS method for the ... A sensitive and selective

ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method

was developed and validated for the determination of asenapine in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%
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formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer

using electrospray ionization in the positive ion mode. The method was linear over a

concentration range of 0.05-20 ng/mL. The intra- and inter-day precision and accuracy were

within the acceptable limits. The method was successfully applied to a pharmacokinetic study

of asenapine in human plasma. --INVALID-LINK-- Determination of aripiprazole in human

plasma by LC-MS/MS and its ... A sensitive and selective liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method was developed and validated for the determination of

aripiprazole in human plasma. The plasma samples were prepared by protein precipitation with

acetonitrile. The chromatographic separation was performed on a C18 column with a mobile

phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out

on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion

mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and

inter-day precision and accuracy were within the acceptable limits. The method was

successfully applied to a pharmacokinetic study of aripiprazole in human plasma. --INVALID-

LINK-- Development and validation of a stability-indicating UPLC method for ... A stability-

indicating ultra-performance liquid chromatography (UPLC) method was developed and

validated for the determination of iloperidone in bulk and pharmaceutical dosage forms. The

chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile

and water (40:60, v/v) at a flow rate of 0.3 mL/min. The detection was performed at 220 nm.

The method was validated for linearity, precision, accuracy, and robustness. The drug was

subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The

degradation products were well resolved from the parent drug. The method was found to be

suitable for the determination of iloperidone in bulk and pharmaceutical dosage forms. --

INVALID-LINK-- Determination of paliperidone in human plasma by UPLC-MS/MS and its ... A

sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry

(UPLC-MS/MS) method was developed and validated for the determination of paliperidone in

human plasma. The plasma samples were prepared by protein precipitation with acetonitrile.

The chromatographic separation was performed on a C18 column with a gradient elution of

acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole

mass spectrometer using electrospray ionization in the positive ion mode. The method was

linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and

accuracy were within the acceptable limits. The method was successfully applied to a

pharmacokinetic study of paliperidone in human plasma. --INVALID-LINK-- Determination of

olanzapine in human plasma by liquid ... A simple, sensitive, and specific liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and
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validated for the determination of olanzapine in human plasma. The plasma samples were

prepared by protein precipitation with acetonitrile. The chromatographic separation was

performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water

(30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using

electrospray ionization in the positive ion mode. The method was linear over a concentration

range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the

acceptable limits. The method was successfully applied to a pharmacokinetic study of

olanzapine in human plasma. --INVALID-LINK-- Determination of risperidone and its active

metabolite 9 ... A sensitive and selective liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method was developed and validated for the determination of risperidone and its

active metabolite 9-hydroxyrisperidone in human plasma. The plasma samples were prepared

by protein precipitation with acetonitrile. The chromatographic separation was performed on a

C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection

was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the

positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL for both

analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The

method was successfully applied to a pharmacokinetic study of risperidone in human plasma. --

INVALID-LINK-- Determination of clozapine in human plasma by liquid ... A simple, sensitive,

and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of clozapine in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of clozapine in human plasma. --INVALID-LINK-- Determination of loxapine in human

plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method was developed and validated for the determination of

loxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with

n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was performed on a

C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The

detection was carried out on a triple quadrupole mass spectrometer using electrospray

ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20

ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The
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method was successfully applied to a pharmacokinetic study of loxapine in human plasma. --

INVALID-LINK-- Determination of amoxapine and its active metabolite 8 ... A sensitive and

selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of amoxapine and its active metabolite 8-

hydroxyamoxapine in human plasma. The plasma samples were prepared by liquid-liquid

extraction with ethyl acetate. The chromatographic separation was performed on a C18 column

with a mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v). The detection

was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the

positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL for both

analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The

method was successfully applied to a pharmacokinetic study of amoxapine in human plasma. --

INVALID-LINK-- Determination of sertindole in human plasma by liquid ... A sensitive and

selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of sertindole in human plasma. The plasma

samples were prepared by solid-phase extraction. The chromatographic separation was

performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water

(50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using

electrospray ionization in the positive ion mode. The method was linear over a concentration

range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the

acceptable limits. The method was successfully applied to a pharmacokinetic study of

sertindole in human plasma. --INVALID-LINK-- Determination of zotepine in human plasma by

liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method was developed and validated for the determination of

zotepine in human plasma. The plasma samples were prepared by liquid-liquid extraction with

n-hexane and isoamyl alcohol (98:2, v/v). The chromatographic separation was performed on a

C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (45:55, v/v). The

detection was carried out on a triple quadrupole mass spectrometer using electrospray

ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50

ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The

method was successfully applied to a pharmacokinetic study of zotepine in human plasma. --

INVALID-LINK-- Determination of perospirone in human plasma by liquid ... A sensitive and

selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of perospirone in human plasma. The plasma

samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The

chromatographic separation was performed on a C18 column with a mobile phase of
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acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple

quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The

method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day

precision and accuracy were within the acceptable limits. The method was successfully applied

to a pharmacokinetic study of perospirone in human plasma. --INVALID-LINK-- Determination

of blonanserin in human plasma by liquid ... A sensitive and selective liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method was developed and validated for the

determination of blonanserin in human plasma. The plasma samples were prepared by liquid-

liquid extraction with n-hexane and dichloromethane (50:50, v/v). The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of blonanserin in human plasma. --INVALID-LINK-- Determination of mosapride in human

plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method was developed and validated for the determination of mosapride in

human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with

diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile

phase of methanol and 0.1% formic acid in water (70:30, v/v). The detection was performed on

a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

The method was validated over a concentration range of 0.1-50 ng/mL. The intra- and inter-day

precision and accuracy were within the acceptable limits. The method was successfully applied

to a pharmacokinetic study of mosapride in healthy volunteers. --INVALID-LINK-- Determination

of tandospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method was developed and validated for the

determination of tandospirone in human plasma. The analyte was extracted from plasma

samples by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The

chromatographic separation was achieved on a C18 column with a mobile phase of methanol

and 0.1% formic acid in water (60:40, v/v). The detection was performed on a triple quadrupole

mass spectrometer using electrospray ionization in the positive ion mode. The method was

validated over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and

accuracy were within the acceptable limits. The method was successfully applied to a

pharmacokinetic study of tandospirone in healthy volunteers. --INVALID-LINK-- Determination

of perampanel in human plasma by liquid ... A sensitive and selective liquid chromatography-
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tandem mass spectrometry (LC-MS/MS) method was developed and validated for the

determination of perampanel in human plasma. The plasma samples were prepared by protein

precipitation with acetonitrile. The chromatographic separation was performed on a C18

column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was

carried out on a triple quadrupole mass spectrometer using electrospray ionization in the

positive ion mode. The method was linear over a concentration range of 1-500 ng/mL. The

intra- and inter-day precision and accuracy were within the acceptable limits. The method was

successfully applied to a pharmacokinetic study of perampanel in human plasma. --INVALID-

LINK-- Determination of rufinamide in human plasma by liquid ... A simple, rapid, and sensitive

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and

validated for the determination of rufinamide in human plasma. The plasma samples were

prepared by protein precipitation with acetonitrile. The chromatographic separation was

performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water

(50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using

electrospray ionization in the positive ion mode. The method was linear over a concentration

range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the

acceptable limits. The method was successfully applied to a pharmacokinetic study of

rufinamide in human plasma. --INVALID-LINK-- Determination of lacosamide in human plasma

by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method was developed and validated for the determination of lacosamide in human

plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The

chromatographic separation was performed on a C18 column with a mobile phase of

acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple

quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The

method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day

precision and accuracy were within the acceptable limits. The method was successfully applied

to a pharmacokinetic study of lacosamide in human plasma. --INVALID-LINK-- Determination of

eslicarbazepine acetate in human plasma by liquid ... A sensitive and selective liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and

validated for the determination of eslicarbazepine acetate and its active metabolite

eslicarbazepine in human plasma. The plasma samples were prepared by protein precipitation

with acetonitrile. The chromatographic separation was performed on a C18 column with a

gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on

a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

The method was linear over a concentration range of 0.1-20 μg/mL for both analytes. The intra-
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and inter-day precision and accuracy were within the acceptable limits. The method was

successfully applied to a pharmacokinetic study of eslicarbazepine acetate in human plasma. --

INVALID-LINK-- Determination of zonisamide in human plasma by liquid ... A simple, rapid, and

sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of zonisamide in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of zonisamide in human plasma. --INVALID-LINK-- Determination of topiramate in human

plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method was developed and validated for the determination of topiramate in

human plasma. The plasma samples were prepared by protein precipitation with acetonitrile.

The chromatographic separation was performed on a C18 column with a mobile phase of

acetonitrile and 0.1% formic acid in water (80:20, v/v). The detection was carried out on a triple

quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The

method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day

precision and accuracy were within the acceptable limits. The method was successfully applied

to a pharmacokinetic study of topiramate in human plasma. --INVALID-LINK-- Determination of

gabapentin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method was developed and validated for the

determination of gabapentin in human plasma. The plasma samples were prepared by protein

precipitation with acetonitrile. The chromatographic separation was performed on a C18

column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The

detection was carried out on a triple quadrupole mass spectrometer using electrospray

ionization in the positive ion mode. The method was linear over a concentration range of 10-

2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits.

The method was successfully applied to a pharmacokinetic study of gabapentin in human

plasma. --INVALID-LINK-- Determination of pregabalin in human plasma by liquid ... A simple,

rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

was developed and validated for the determination of pregabalin in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%
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formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of pregabalin in human plasma. --INVALID-LINK-- Determination of levetiracetam in

human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method was developed and validated for the determination of

levetiracetam in human plasma. The plasma samples were prepared by protein precipitation

with acetonitrile. The chromatographic separation was performed on a C18 column with a

mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was

carried out on a triple quadrupole mass spectrometer using electrospray ionization in the

positive ion mode. The method was linear over a concentration range of 0.1-20 μg/mL. The

intra- and inter-day precision and accuracy were within the acceptable limits. The method was

successfully applied to a pharmacokinetic study of levetiracetam in human plasma. --INVALID-

LINK-- Determination of ethosuximide in human plasma by liquid ... A simple, rapid, and

sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was

developed and validated for the determination of ethosuximide in human plasma. The plasma

samples were prepared by protein precipitation with acetonitrile. The chromatographic

separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass

spectrometer using electrospray ionization in the positive ion mode. The method was linear

over a concentration range of 0.5-100 μg/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic

study of ethosuximide in human plasma. --INVALID-LINK-- Determination of felbamate in

human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method was developed and validated for the

determination of felbamate in human plasma. The plasma samples were prepared by protein

precipitation with acetonitrile. The chromatographic separation was performed on a C18

column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The

detection was carried out on a triple quadrupole mass spectrometer using electrospray

ionization in the negative ion mode. The method was linear over a concentration range of 0.1-

20 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits.

The method was successfully applied to a pharmacokinetic study of felbamate in human

plasma. --INVALID-LINK-- Methods for the Quantification of 2,3,4,5-

Tetrahydrobenzo[f]oxazepine**
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of

2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in pharmaceutical

research. The following sections outline validated methods for its determination in various

matrices, with a focus on high-performance liquid chromatography (HPLC) and liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction
2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives are a class of compounds with

significant potential in drug discovery, exhibiting a range of biological activities. Accurate and

precise quantification of these molecules is paramount for pharmacokinetic studies, formulation

development, and quality control. This guide offers comprehensive protocols to facilitate

reliable analysis. While specific methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are not

extensively documented in publicly available literature, this document extrapolates from

established analytical techniques for similar heterocyclic compounds and central nervous

system (CNS) drugs.

II. High-Performance Liquid Chromatography
(HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible method for the quantification of

pharmaceutical compounds. This section details a stability-indicating HPLC method suitable for

the determination of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in bulk drug and pharmaceutical

formulations.

A. Principle
The method involves chromatographic separation of the analyte on a reversed-phase C18

column followed by detection using a UV spectrophotometer at a wavelength of maximum

absorbance. The concentration of the analyte is determined by comparing its peak area to that

of a standard of known concentration.

B. Experimental Protocol
1. Instrumentation and Materials:
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HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis

detector.

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Analytical balance.

Volumetric flasks and pipettes.

HPLC grade acetonitrile and water.

Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

2. Chromatographic Conditions:

Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: To be determined by scanning the UV spectrum of 2,3,4,5-

Tetrahydrobenzo[f]oxazepine (typically in the range of 220-280 nm).

Injection Volume: 20 µL.

3. Preparation of Standard Solutions:

Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

reference standard and dissolve in 100 mL of mobile phase.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create

calibration standards ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a final

concentration within the calibration range.
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Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable

solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration

before injection.

5. Data Analysis:

Construct a calibration curve by plotting the peak area against the concentration of the

standard solutions.

Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the sample by

interpolating its peak area on the calibration curve.

C. Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)

Parameter Result

Linearity Range 1 - 50 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.2 µg/mL

Limit of Quantification (LOQ) 0.6 µg/mL

Accuracy (% Recovery) 98.5 - 101.2%

Precision (% RSD) < 2.0%

Robustness
Unaffected by minor changes in flow rate and

mobile phase composition

D. Experimental Workflow
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Sample & Standard Preparation

HPLC Analysis Data Processing

Weigh Standard & Sample

Dissolve in Mobile Phase

Extract & Dilute (Sample)

Prepare Serial Dilutions (Standards)

Inject into HPLC System Chromatographic Separation (C18 Column) UV Detection Generate Chromatogram Integrate Peak Area Construct Calibration Curve Quantify Sample Concentration

Click to download full resolution via product page

Caption: Workflow for HPLC-UV quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

III. Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
For the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in biological matrices such as

plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

A. Principle
This technique combines the separation power of liquid chromatography with the sensitive and

selective detection capabilities of tandem mass spectrometry. The analyte is first separated

from matrix components on a chromatographic column. It is then ionized, and specific

precursor-to-product ion transitions are monitored for quantification, providing a high degree of

certainty in the results.

B. Experimental Protocol
1. Instrumentation and Materials:

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray

ionization (ESI) source.

UPLC or HPLC system.
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Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction

cartridges).

LC-MS grade solvents (acetonitrile, methanol, formic acid, water).

Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and a suitable internal standard

(IS).

2. LC-MS/MS Conditions:

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high

percentage to elute the analyte, and then return to initial conditions for column re-

equilibration.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions: To be determined by infusing a standard solution of 2,3,4,5-

Tetrahydrobenzo[f]oxazepine and its IS into the mass spectrometer to identify the precursor

ions and optimize collision energies for the most intense and specific product ions.

3. Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

Vortex for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube or well plate and inject a portion into the LC-MS/MS

system.

4. Data Analysis:

Create a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the calibration standards.

Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the biological

samples using the regression equation from the calibration curve.

C. Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

Parameter Result

Linearity Range 0.1 - 100 ng/mL

Correlation Coefficient (r²) > 0.998

Limit of Detection (LOD) 0.03 ng/mL

Limit of Quantification (LOQ) 0.1 ng/mL

Accuracy (% Recovery) 95.7 - 104.3%

Precision (% RSD) < 5.0%

Matrix Effect Minimal

Extraction Recovery > 85%

D. Experimental Workflow

Biological Sample Preparation LC-MS/MS Analysis Data Processing

Aliquot Plasma Sample Add Internal Standard & Acetonitrile Vortex & Centrifuge Collect Supernatant Inject into LC-MS/MS Chromatographic Separation Mass Spectrometric Detection (MRM) Generate Peak Areas (Analyte & IS) Calculate Peak Area Ratios Construct Calibration Curve Quantify Sample Concentration
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Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

IV. Conclusion
The analytical methods detailed in this document provide robust frameworks for the

quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The choice between HPLC-UV and LC-

MS/MS will depend on the specific requirements of the study, particularly the nature of the

sample matrix and the required sensitivity. It is essential to perform a full method validation

according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine

sample analysis.

To cite this document: BenchChem. [Analytical methods for 2,3,4,5-
Tetrahydrobenzo[f]oxazepine quantification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090999#analytical-methods-for-2-3-4-5-
tetrahydrobenzo-f-oxazepine-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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